N-Methyl-2-fluorobenzylamine

Description

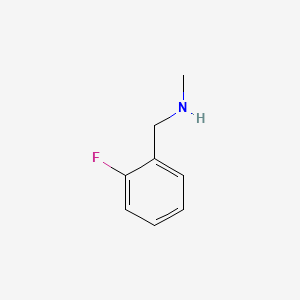

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIHZCXUWGORQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366192 | |

| Record name | N-Methyl-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-30-4 | |

| Record name | N-Methyl-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of N Methyl 2 Fluorobenzylamine

Investigation of Electrophilic and Nucleophilic Reactions at the Amine Moiety

The secondary amine functionality in N-Methyl-2-fluorobenzylamine is a key site for a variety of chemical transformations, acting as a nucleophile in numerous reactions.

N-Alkylation Reactions and Quaternization Strategies

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile and undergo N-alkylation with alkyl halides. This reaction proceeds via a standard SN2 mechanism. The introduction of an additional alkyl group would lead to the formation of a tertiary amine.

Table 1: Predicted N-Alkylation and Quaternization Reactions of this compound

| Alkylating Agent | Product Type | General Reaction Conditions |

|---|---|---|

| Methyl Iodide | Tertiary Amine | Polar aprotic solvent (e.g., Acetonitrile), mild base (e.g., K₂CO₃), room temperature to mild heating |

| Ethyl Bromide | Tertiary Amine | Polar aprotic solvent (e.g., DMF), mild base (e.g., K₂CO₃), mild heating |

Acylation Reactions Leading to Amide Formation

This compound is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-substituted amides. This nucleophilic acyl substitution reaction is a fundamental transformation for secondary amines. The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent.

The use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically employed to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. The reactivity of the acylating agent plays a significant role, with acyl chlorides generally being more reactive than acid anhydrides.

Table 2: Predicted Acylation Reactions of this compound

| Acylating Agent | Product Type | Typical Base/Catalyst |

|---|---|---|

| Acetyl Chloride | N-acetyl-N-methyl-2-fluorobenzylamine | Pyridine or Triethylamine |

| Benzoyl Chloride | N-benzoyl-N-methyl-2-fluorobenzylamine | Pyridine or Triethylamine |

Condensation Reactions with Carbonyl Compounds

Secondary amines like this compound can react with aldehydes and ketones. However, unlike primary amines which form stable imines, the initial condensation product of a secondary amine with a carbonyl compound is an unstable carbinolamine. This intermediate cannot eliminate water to form a stable C=N double bond directly. Instead, under acidic conditions, the carbinolamine can eliminate water to form an iminium ion. If there is an adjacent carbon atom with a proton, this iminium ion can be deprotonated to form an enamine.

Given the structure of this compound, its reaction with an aldehyde or ketone would be expected to yield an iminium salt as the primary product under acidic catalysis.

Aromatic Ring Functionalization and Fluorine Atom Reactivity

The 2-fluorobenzyl group of the molecule presents opportunities for functionalization through reactions on the aromatic ring, including substitution of the fluorine atom and electrophilic aromatic substitution.

Mechanistic Studies of Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the benzylamine (B48309) moiety is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic displacement of the fluorine atom by common nucleophiles is expected to be challenging under standard conditions.

Mechanistic studies on similar, non-activated fluoroaromatic compounds indicate that such substitutions typically require harsh reaction conditions (high temperatures and pressures) or the use of strong organometallic nucleophiles, often proceeding through complex mechanisms such as a benzyne (B1209423) intermediate.

Explorations of Electrophilic Aromatic Substitution on the Fluorinated Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the fluorine atom and the N-methylbenzylamino group.

Electrophilic attack is most likely to occur at the positions para and ortho to the strongly activating N-methylbenzylamino group. However, the position ortho to the amino group and meta to the fluorine (position 3) might be sterically hindered. The position para to the amino group (position 5) is a likely site for substitution. The position ortho to both groups (position 3) would be sterically crowded. Therefore, substitution at the 5-position is predicted to be a major outcome.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 5-Nitro-N-methyl-2-fluorobenzylamine | The strongly activating and o,p-directing amino group directs the incoming nitro group primarily to the para position to minimize steric hindrance. |

| Bromination (Br₂/FeBr₃) | 5-Bromo-N-methyl-2-fluorobenzylamine | Similar to nitration, the amino group's directing effect will dominate, favoring the less sterically hindered para position. |

It is important to reiterate that the information presented here is based on established chemical principles and analogies, as specific, detailed research findings on the reactivity of this compound are not widely available in the public domain. Experimental validation would be necessary to confirm these predicted reaction pathways and outcomes.

Mechanistic Studies of this compound Reactions

The mechanistic understanding of reactions involving this compound is crucial for optimizing reaction conditions, controlling selectivity, and designing novel transformations. While detailed studies specifically focused on this compound are limited in publicly available literature, valuable insights can be drawn from mechanistic investigations of closely related fluorinated aromatic amines and benzylamine derivatives. These studies often focus on transition metal-catalyzed reactions, particularly those involving palladium, due to their synthetic utility.

Elucidation of Reaction Pathways and Intermediate Species

The reaction pathways for the functionalization of this compound are often centered around the activation of C-H bonds, particularly at the ortho position to the fluorine atom. The "ortho-fluorine effect" plays a significant role in directing this reactivity.

In palladium-catalyzed C-H functionalization reactions, a common pathway involves the formation of a palladacycle intermediate. For benzylamine derivatives, an oxalyl amide directing group can facilitate ortho-C-H activation. nih.gov This process is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the directing group and subsequently activates a nearby C-H bond.

A proposed catalytic cycle for the ortho-arylation of a generic N-acyl-2-fluorobenzylamine, which can be considered analogous to this compound with a suitable directing group, is depicted below:

Coordination: The palladium catalyst, often in a Pd(II) state, coordinates to the directing group of the N-acyl-2-fluorobenzylamine substrate.

C-H Activation: An ortho C-H bond is activated via a CMD pathway, forming a six-membered palladacycle intermediate. The presence of the ortho-fluorine atom can influence the acidity of the C-H bond and the stability of the resulting intermediate.

Oxidative Addition: An aryl halide (Ar-X) undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.

Reductive Elimination: The aryl group and the benzylamine moiety are coupled via reductive elimination, forming the C-C bond and regenerating a Pd(II) species.

Catalyst Regeneration: The active catalyst is regenerated, allowing it to enter the next catalytic cycle.

While direct observation of all intermediates for this compound is not documented, studies on similar systems have identified key species. For instance, in the palladium-catalyzed arylation of 4-methyl-N-phenylpyridin-2-amines, a palladacycle intermediate was isolated and characterized by X-ray crystallography, providing strong evidence for this reaction pathway. figshare.com

The table below summarizes potential intermediate species in the palladium-catalyzed ortho-arylation of this compound, based on analogous systems.

| Intermediate Species | Description | Evidence from Analogous Systems |

| Pd(II)-Substrate Complex | The initial coordination of the palladium catalyst to the directing group of the substrate. | Inferred as the initial step in numerous palladium-catalyzed reactions. |

| Palladacycle | A cyclic intermediate formed via C-H activation, containing a carbon-palladium bond. | Isolation and characterization in related catalytic cycles. figshare.com |

| Pd(IV) Intermediate | Formed after the oxidative addition of an aryl halide to the palladacycle. | Postulated in many palladium-catalyzed cross-coupling reactions. |

Kinetic Analysis of Reaction Rates and Product Selectivity

Kinetic studies are essential for understanding the factors that control the rate and outcome of chemical reactions. For this compound, while specific kinetic data is scarce, analysis of related systems provides valuable insights into the rate-determining steps and the factors influencing product selectivity.

Furthermore, studies on the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (B83412) showed a substantial kinetic isotope effect upon deuteration of the benzylic position (PhCD₂NH₂). nih.gov This indicates that the cleavage of the α-C-H bond is the rate-determining step in that particular reaction. While this is an oxidation reaction, it highlights that different bonds within the molecule can be targeted, and kinetic analysis is key to identifying the slowest step.

The table below presents hypothetical kinetic parameters for a palladium-catalyzed C-H arylation of this compound, based on general observations from related cross-coupling reactions.

| Kinetic Parameter | Influence on Reaction | Expected Trend Based on Analogous Systems |

| Rate Constant (k) | Overall speed of the reaction. | Dependent on temperature, catalyst loading, and substrate/reagent concentrations. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Can be lowered by an effective catalyst. |

| Pre-exponential Factor (A) | Relates to the frequency of effective collisions. | Influenced by the steric and electronic properties of reactants and catalysts. |

| Reaction Order | The relationship between the rate and the concentration of reactants. | Often first-order in substrate and catalyst, but can be more complex. |

Product selectivity in reactions of this compound is heavily influenced by the directing group and the electronic and steric properties of the reactants and catalyst. The ortho-fluorine atom is a strong directing group for C-H activation, leading to high regioselectivity for functionalization at the C6 position. In palladium-catalyzed ortho-selective C-H fluorination of oxalyl amide-protected benzylamines, selective mono- or difluorination could be achieved by modifying the reaction conditions. nih.gov

Role of Catalysts and Ligands in this compound Transformations

The choice of catalyst and ligand is paramount in controlling the reactivity and selectivity of transformations involving this compound. Palladium complexes are widely used, and the nature of the ligand attached to the palladium center can dramatically alter the course of the reaction.

Catalysts:

Palladium(II) Acetate (B1210297) (Pd(OAc)₂): A common and versatile palladium precursor for a wide range of C-H functionalization and cross-coupling reactions. nih.govnih.gov

Other Transition Metal Catalysts: While palladium is prevalent, other metals like rhodium, iridium, and manganese have also been shown to catalyze C-H activation of fluorinated arenes, often with different selectivities and mechanistic pathways. nih.gov

Ligands:

The role of ligands in palladium catalysis is multifaceted, influencing catalyst stability, solubility, and the rates of key elementary steps such as oxidative addition and reductive elimination.

Phosphine (B1218219) Ligands: These are a major class of ligands used in cross-coupling reactions. Their electronic and steric properties can be finely tuned. For instance, bulky, electron-rich phosphine ligands can promote oxidative addition and reductive elimination. A review of palladium-catalyzed coupling reactions highlights the significant influence of various phosphine ligands on chemoselectivity. rsc.org

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands in catalysis, often providing high stability to the metal center and promoting high catalytic activity. dntb.gov.ua

Directing Groups: While not a ligand in the traditional sense of being added to the reaction mixture, a directing group attached to the nitrogen atom of this compound acts as an internal ligand, coordinating to the metal center and directing the C-H activation to a specific position. The oxalyl amide group is an effective directing group for ortho-fluorination of benzylamines. nih.gov

The following table summarizes the role of different ligand types in potential transformations of this compound.

| Ligand/Directing Group Type | Function | Examples from Related Systems |

| Monodentate Phosphines (e.g., PPh₃) | Basic ligands that can influence catalyst activity and stability. | Used in a variety of cross-coupling reactions. |

| Bidentate Phosphines (e.g., BINAP) | Can form stable chelate complexes with the metal, influencing stereoselectivity. | Often employed in asymmetric catalysis. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form robust metal complexes, leading to high catalyst stability and activity. | Effective in a range of cross-coupling reactions. dntb.gov.ua |

| Oxalyl Amide | A directing group that facilitates ortho-C-H activation via coordination to the metal center. | Enables selective ortho-fluorination of benzylamines. nih.gov |

Advanced Spectroscopic and Structural Characterization in N Methyl 2 Fluorobenzylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of N-Methyl-2-fluorobenzylamine, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by three main regions: the N-methyl group, the benzylic methylene protons, and the aromatic protons.

N-Methyl Protons: A singlet peak appears in the upfield region, typically around 2.4-2.5 ppm. This signal integrates to three protons and its singlet nature indicates no coupling with adjacent protons.

Benzylic Protons: The two protons on the methylene bridge (CH₂) connecting the phenyl ring and the nitrogen atom give rise to a singlet at approximately 3.7-3.8 ppm.

Aromatic Protons: The four protons on the fluorinated benzene (B151609) ring produce a complex multiplet pattern in the downfield region, generally between 6.9 and 7.5 ppm. The complexity arises from proton-proton (homonuclear) coupling and proton-fluorine (heteronuclear) coupling, which splits the signals further. The proton ortho to the fluorine atom (H6) is expected to show the most significant coupling to ¹⁹F.

| Predicted ¹H NMR Data for this compound | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | ~ 2.45 | Singlet | 3H |

| Ar-CH₂-N | ~ 3.75 | Singlet | 2H |

| Aromatic-H | ~ 6.90 - 7.50 | Multiplet | 4H |

| Predicted data is based on analysis of similar compounds like N-methylbenzylamine and 2-fluorobenzylamine (B1294385). |

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Eight distinct signals are expected, corresponding to the N-methyl carbon, the benzylic methylene carbon, and the six unique carbons of the aromatic ring. The carbon directly bonded to the fluorine atom (C2) exhibits a large one-bond coupling constant (¹JC-F), appearing as a doublet. Other aromatic carbons also show smaller C-F couplings.

| Predicted ¹³C NMR Data for this compound | ||

| Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| N-C H₃ | ~ 36.0 | - |

| Ar-C H₂-N | ~ 49.5 | Shift influenced by fluorine's inductive effect |

| Aromatic C -H | ~ 115 - 132 | Multiple signals, showing ²⁻⁴JC-F couplings |

| Ar-C -CH₂ | ~ 127.5 | Ispo-carbon, doublet due to ²JC-F |

| Ar-C -F | ~ 161.0 | Ispo-carbon, large doublet splitting (¹JC-F) |

| Predicted data is based on analysis of similar compounds and known substituent effects. |

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. biophysics.orghuji.ac.il Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, these spectra can be acquired rapidly with a high signal-to-noise ratio. biophysics.org For this compound, the spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift is sensitive to the electronic environment and typically appears in the range of -110 to -130 ppm relative to CFCl₃. This signal will be split into a multiplet due to coupling with the adjacent aromatic protons, primarily the proton at the C6 position.

| Predicted ¹⁹F NMR Data for this compound | |

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ~ -115 | Multiplet (primarily a triplet or doublet of doublets) |

| Predicted data based on typical values for mono-fluoroaromatic compounds. |

While this compound is an achiral molecule, the methodology of using chiral derivatizing agents (CDAs) is crucial for assessing the enantiomeric purity of related chiral amines or subsequent products derived from it. This technique involves reacting the amine with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a pair of diastereomers.

These resulting diastereomers are chemically distinct and will exhibit separate signals in ¹H, ¹³C, or ¹⁹F NMR spectra. The integration of these distinct signals allows for the direct quantification of the enantiomeric excess (ee) of the original chiral amine. The fluorine atom in the CDA can serve as a clean and sensitive probe in ¹⁹F NMR for this analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which serves to validate the elemental formula. rsc.org For this compound, the molecular formula is C₈H₁₀FN. HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous confirmation of this formula by distinguishing it from any other combination of atoms that might have the same nominal mass.

| HRMS Data for this compound (C₈H₁₀FN) | |

| Ion | Calculated Monoisotopic Mass |

| [M+H]⁺ | 140.0870 |

| [M]⁺˙ | 139.0792 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the molecular vibrations of functional groups. These spectra serve as a molecular fingerprint, confirming the presence of key structural features.

The IR spectrum of this compound is expected to show characteristic absorption bands:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (CH₃ and CH₂) C-H stretches are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce several sharp peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N bond vibration is typically found in the 1020-1250 cm⁻¹ range.

C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond is expected in the 1200-1270 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for analyzing the symmetric vibrations of the aromatic ring.

| Predicted Vibrational Frequencies for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1200 - 1270 |

| C-N Stretch | 1020 - 1250 |

| Predicted data based on characteristic group frequencies from IR and Raman spectroscopy. |

Fourier-Transform Infrared (FTIR) Spectroscopy

A search for the FTIR spectrum of this compound (CAS No. 399-30-4) did not yield any published spectra or detailed peak analyses. This analytical technique is used to identify functional groups and molecular vibrations within a compound. For this compound, one would expect to observe characteristic peaks corresponding to:

N-H stretching and bending vibrations of the secondary amine.

C-H stretching from the methyl and methylene groups.

C-N stretching vibrations.

Aromatic C=C and C-H vibrations from the benzene ring.

The C-F stretching vibration from the fluorinated benzene ring.

Without experimental data, a specific analysis and data table cannot be constructed.

Raman Spectroscopy

Similarly, no published Raman spectra for this compound were found. Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. Expected Raman shifts would correspond to the symmetric vibrations of the aromatic ring and other specific bonds within the molecule's structure. The absence of research data prevents a detailed discussion and the creation of a data table for this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination

There is no information in the scientific literature regarding the successful crystallization or single-crystal X-ray diffraction analysis of this compound. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and, for chiral molecules, the absolute configuration. Without a solved crystal structure, details on the solid-state conformation and intermolecular interactions of this compound remain undetermined, and a crystallographic data table cannot be provided.

Computational Chemistry and Theoretical Investigations of N Methyl 2 Fluorobenzylamine

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For N-Methyl-2-fluorobenzylamine, these calculations would provide insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to determine its optimized molecular geometry.

Based on studies of similar molecules like N-benzylaniline and other substituted benzylamines, it is expected that the geometry of this compound would be non-planar. The presence of the methyl group on the nitrogen atom and the fluorine atom at the ortho position of the benzene (B151609) ring would introduce steric and electronic effects influencing bond lengths and angles. For instance, the C-N bond length and the C-C-N bond angle would be key parameters to determine. It is also anticipated that the fluorine substitution would have a discernible effect on the geometry of the aromatic ring, potentially causing slight distortions from a perfect hexagonal shape.

Table 1: Hypothetical Optimized Geometric Parameters for this compound based on DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.46 Å |

| C-F Bond Length | ~1.36 Å |

| C-C-N Bond Angle | ~112° |

| C-N-C Bond Angle | ~115° |

Note: These are estimated values based on analogous compounds and require experimental or specific computational verification.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, indicating these are the likely sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring, particularly influenced by the electronegative fluorine atom, suggesting this as the region for nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. fiveable.meyoutube.comwikipedia.orgyoutube.comtaylorandfrancis.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -8.5 to -9.5 |

| LUMO | -0.5 to 0.5 |

| HOMO-LUMO Gap | 8.0 to 10.0 |

Note: These values are estimations and would need to be confirmed by specific quantum chemical calculations.

Conformational Analysis and Intramolecular Interactions

The primary determinant of the conformation of this compound is the torsion angle around the C(aryl)-C(benzyl) bond. Studies on benzylamine (B48309) and its N,N-dimethyl derivative have shown that the preferred conformation is one where the C-N bond is roughly perpendicular to the plane of the benzene ring. colostate.edu This gauche conformation is generally more stable than the anti-conformation where the C-N bond is in the same plane as the ring.

For this compound, a potential energy surface scan varying the key torsion angles would reveal the global and local energy minima, corresponding to the most stable conformers. The presence of the N-methyl group would likely influence the rotational barrier around the C-N bond.

The fluorine atom at the ortho position can participate in weak intramolecular interactions that can influence conformational preference. One such interaction could be an intramolecular hydrogen bond between the N-H proton and the fluorine atom (N-H···F). While organic fluorine is a weak hydrogen bond acceptor, such interactions have been observed and characterized in similar molecular systems. nih.govnih.govucla.eduunito.itrsc.org The strength of this interaction would depend on the N-H···F distance and angle in the preferred conformer.

Computational methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory could be employed to characterize and quantify these weak interactions. The presence of such an interaction could further stabilize a particular conformation of this compound.

Molecular Docking and Molecular Dynamics Simulations

While no specific molecular docking or dynamics studies have been published for this compound, these computational techniques are invaluable for predicting how a molecule might interact with a biological target, such as a protein receptor.

Molecular docking simulations would predict the preferred binding orientation of this compound within a protein's active site. The scoring functions used in docking algorithms would estimate the binding affinity based on intermolecular interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. The fluorine atom could potentially engage in favorable interactions with the protein, such as halogen bonding or dipole-dipole interactions. nih.govresearchgate.net

Molecular dynamics (MD) simulations could then be used to study the stability of the predicted protein-ligand complex over time. biorxiv.orgplos.orgdntb.gov.ua An MD simulation would provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the role of solvent molecules in the binding process. Such simulations are crucial for validating docking results and for gaining a deeper understanding of the binding mechanism at an atomic level.

Prediction of Ligand-Receptor Binding Modes

The prediction of how a small molecule (a ligand) might bind to a larger molecule, such as a protein (a receptor), is a cornerstone of computational drug design. This process, often involving molecular docking simulations, can help to identify potential drug candidates and to understand the molecular basis of their activity.

In the context of this compound, one study involving a peptoid inhibitor of the Rpn-13 protein, designated KDT-11, incorporated this compound as one of its building blocks. However, the focus of this research was on the larger peptoid structure, and it was concluded that the this compound moiety was not essential for the interaction with the Rpn-13 protein. Specific computational data detailing the binding mode or the interaction energies of this compound itself with the receptor were not provided.

Without dedicated molecular docking or molecular dynamics simulation studies on this compound with specific biological targets, any discussion of its preferred binding conformations, key intermolecular interactions (such as hydrogen bonds or hydrophobic contacts), and binding affinities remains speculative.

Pharmacophore Elucidation for Biological Target Interaction

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models serve as templates for designing new molecules with similar or improved biological activity.

A search of the scientific literature did not yield any studies focused on the elucidation of a pharmacophore model derived from or for this compound. The development of such a model would require a set of molecules with known activity towards a particular biological target, from which the common essential features could be extracted. The absence of such studies indicates that the specific structural attributes of this compound that are critical for any potential biological activity have not been computationally defined.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is also instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a reaction to occur. This can provide valuable information on reaction kinetics and can aid in the optimization of reaction conditions.

There is no readily available research that applies computational modeling to elucidate the reaction mechanisms of this compound. Such studies would be valuable for understanding its synthesis, degradation, and potential metabolic pathways. For instance, quantum mechanical calculations could provide insights into the reactivity of the molecule, including the influence of the fluorine and methyl substituents on the benzylamine core.

Applications of N Methyl 2 Fluorobenzylamine in Advanced Organic Synthesis and Materials Science

Utilization of N-Methyl-2-fluorobenzylamine as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of a fluorine atom on the benzene (B151609) ring of this compound can significantly influence the electronic properties and metabolic stability of molecules derived from it. This makes it an attractive starting material for the synthesis of new chemical entities with potential biological activity.

While the closely related compound, 2-fluorobenzylamine (B1294385), is recognized as a key intermediate in the synthesis of various biologically active compounds, including anticonvulsants, specific research detailing the use of this compound as a direct precursor in the synthesis of pharmaceutical intermediates is not extensively documented in publicly available literature. multichemexports.com The introduction of a methyl group on the nitrogen atom differentiates its reactivity and potential metabolic pathways compared to its non-methylated counterpart. The potential for this compound to serve as a precursor in pharmaceutical synthesis is an area that warrants further investigation.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. nih.gov The synthesis of these scaffolds often involves the use of versatile building blocks that can undergo cyclization reactions to form the desired ring systems. mdpi.com Fluorinated compounds have a significant record in medicinal chemistry, with a substantial percentage of drugs containing at least one fluorine atom. ekb.eg The presence of the amine functionality in this compound makes it a candidate for reactions aimed at constructing novel heterocyclic systems. However, specific research literature demonstrating the direct use of this compound in the construction of novel heterocyclic scaffolds is limited. The potential for this compound to participate in cyclization reactions to form fluorinated nitrogen heterocycles is an area ripe for exploration by synthetic chemists.

Derivatization Applications in Analytical Chemistry and Proteomics Research

Chemical derivatization is a crucial technique in analytical chemistry, particularly in mass spectrometry, to enhance the detection sensitivity and improve the chromatographic separation of analytes. nih.gov Derivatizing agents are often designed to introduce a readily ionizable group or a tag that improves the fragmentation pattern of the analyte.

The enhancement of detection sensitivity in mass spectrometry is critical for the analysis of low-abundance biomolecules. nih.govresearchgate.netbiorxiv.org Derivatization strategies are often employed to improve the ionization efficiency of analytes. nih.govshimadzu-webapp.eu While there is research on the use of fluorobenzylamine derivatives for this purpose, specific studies detailing the use of this compound as a derivatizing agent to enhance detection sensitivity in mass spectrometry are not prevalent in the current body of scientific literature. A related compound, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine, has been demonstrated to significantly improve ion current signals in electrospray ionization mass spectrometry for amino acids and dipeptides due to the introduction of a protonatable site. nih.govresearchgate.net This suggests that fluorobenzylamine scaffolds can be effective for enhancing mass spectrometry signals.

The analysis of amino acids and peptides is fundamental in proteomics and various biomedical research fields. nih.gov Pre-column derivatization is a common technique used in high-performance liquid chromatography (HPLC) to improve the detection and separation of amino acids. actascientific.comshimadzu.com Various reagents have been developed for this purpose, including those that introduce a fluorescent or a readily ionizable tag. researchgate.netnih.gov

Research has been conducted on novel derivatizing reagents for amino acids, such as N,N-diethyl-2,4-dinitro-5-fluoroaniline, which yields stable derivatives. nih.gov Additionally, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine has been shown to be an effective derivatizing agent for amino acids and peptides for liquid chromatography/electrospray ionization mass spectrometry. nih.govresearchgate.net However, there is a lack of specific published research on the application of this compound for the derivatization of amino acids and peptides for advanced analysis. The potential utility of this compound in this context would depend on its reactivity with amino and carboxyl groups and the properties of the resulting derivatives in analytical systems.

Contribution to the Development of Specialty Chemicals and Functional Materials

The incorporation of the N-methyl-2-fluorobenzyl group into larger molecules can significantly influence their chemical and physical properties. The fluorine atom, with its high electronegativity, can alter the electron density of the aromatic ring and the reactivity of the amine group. This modulation is crucial in the design of specialty chemicals with tailored functionalities.

While direct polymerization of this compound is not a common application, its derivatives can be incorporated into polymer structures to impart specific properties. Fluorinated compounds are known for their unique characteristics, such as thermal stability, chemical resistance, and low surface energy. By integrating moieties derived from this compound into polymer backbones or as side chains, researchers can develop advanced materials.

For instance, related fluorinated benzylamine (B48309) derivatives are used in the synthesis of functional polymers. These polymers can exhibit properties such as hydrophobicity and altered electronic characteristics, making them suitable for applications in coatings, membranes, and electronic devices. The N-methyl group can also play a role in influencing the polymer's solubility and processability.

Table 1: Potential Applications of Polymers Functionalized with Fluorobenzylamine Derivatives

| Application Area | Potential Property Enhancement | Example of Related Chemistry |

| Specialty Coatings | Increased hydrophobicity and chemical resistance. | Incorporation of fluorinated monomers into acrylic or epoxy resins. |

| Advanced Membranes | Modified permeability and selectivity for gas or liquid separation. | Use of fluorinated diamines in the synthesis of polyimides. |

| Electronic Materials | Tailored dielectric properties and thermal stability. | Synthesis of fluorinated polyamides for insulation layers. |

Research in this area often focuses on leveraging the unique properties of the carbon-fluorine bond to create materials with superior performance characteristics. The presence of the N-methyl-2-fluorobenzyl group can be a key component in achieving these desired material properties.

The nitrogen atom in this compound can act as a coordination site for metal ions, making it a valuable precursor for the synthesis of ligands used in transition metal catalysis. The electronic properties of the ligand, which are influenced by the ortho-fluorine substituent, can tune the catalytic activity of the metal center.

Ligands derived from fluorinated benzylamines can be used in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. The steric and electronic environment around the metal catalyst can be precisely controlled by modifying the structure of the ligand, and the N-methyl-2-fluorobenzyl group offers a scaffold for such modifications.

For example, dithiocarbamate (B8719985) ligands synthesized from related p-fluoro-N-methylbenzylamine have been used to form complexes with organotin(IV) compounds. researchgate.net These complexes have demonstrated potential applications in medicinal chemistry. This suggests that ligands derived from this compound could similarly form stable complexes with various transition metals, leading to catalysts with unique reactivity.

Table 2: Examples of Transition Metal Complexes with Fluorobenzylamine-Derived Ligands

| Ligand Type | Metal Center | Potential Catalytic Application |

| Dithiocarbamate | Tin(IV) | Antitumor agents. researchgate.net |

| Schiff Base | Zinc(II) | Luminescent materials. mdpi.com |

| N-Heterocyclic Carbene | Ruthenium(II) | Olefin metathesis. |

The synthesis of these ligands often involves the reaction of the amine group of this compound with other functional groups to create multidentate ligands that can bind strongly to metal centers. The resulting coordination compounds can exhibit a wide range of geometries and electronic structures, which are key to their function in catalysis and materials science. The development of novel ligands is a continuous effort in the field of organometallic chemistry, and building blocks like this compound are essential components in this research.

Biological Activity and Mechanistic Insights of N Methyl 2 Fluorobenzylamine and Its Derivatives

Modulation of Biological Targets and Pathways

The biological activities of N-methyl-2-fluorobenzylamine and its derivatives have been explored in various studies, revealing interactions with specific biological targets and pathways. Research has primarily focused on their potential to modulate receptors and enzymes involved in neurological processes.

Investigations into Receptor Binding Affinity and Selectivity

While direct studies on the receptor binding profile of this compound are limited, research on structurally related N-benzyl derivatives provides insights into potential interactions. For instance, studies on N-benzyltryptamine derivatives have shown that modifications to the benzyl (B1604629) moiety can influence affinity and selectivity for serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes researchgate.net. These findings suggest that the fluorinated benzyl group in this compound could play a role in receptor recognition and binding.

In a similar vein, research into N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine has demonstrated affinity for dopamine D-1 and D-2 receptors nih.gov. The substitution on the amino group was found to significantly impact the affinity and selectivity for these receptor subtypes nih.gov. Although these compounds have a different substitution pattern on the phenyl ring, the data highlights the importance of the N-substituent in determining receptor interaction.

| Compound/Derivative Class | Receptor Target(s) | Key Findings |

| N-benzyltryptamines | 5-HT2A and 5-HT2C Receptors | Substitution on the benzyl moiety influences receptor affinity and functional activity researchgate.net. |

| N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamines | Dopamine D-1 and D-2 Receptors | N-substitution significantly affects binding affinity and selectivity for dopamine receptor subtypes nih.gov. |

Elucidation of Enzyme Interaction Mechanisms

The interaction of this compound derivatives with enzymes has been a subject of investigation, particularly in the context of drug metabolism and the development of enzyme inhibitors. One area of interest has been the study of cholinesterases, which are important targets in the treatment of Alzheimer's disease. Research on compounds incorporating an N-benzyl piperidine moiety has shown inhibitory activity against both acetylcholinesterase and butyrylcholinesterase mdpi.com. The benzyl group in these molecules plays a crucial role in binding to the peripheral anionic site of the enzyme mdpi.com.

Additionally, studies on the metabolism of flupirtine (B1215404), a centrally acting analgesic, have shed light on the enzymatic cleavage of the related 4-fluorobenzylamine moiety. This process is mediated by liver esterases and is relevant to understanding the potential metabolic fate of compounds containing this structural motif researchgate.net.

Structure-Activity Relationship (SAR) Studies and Pharmacological Effects

Structure-activity relationship (SAR) studies on derivatives of this compound have been instrumental in identifying key structural features responsible for their pharmacological effects. These studies have guided the design of novel compounds with potential therapeutic applications.

Research into Anticonvulsant Activity of this compound Derivatives

A significant body of research has focused on the anticonvulsant properties of N-benzylacetamide derivatives. Studies have shown that N-benzyl-2-acetamidopropionamide derivatives are potent anticonvulsants, with their efficacy being influenced by the substituents on the benzyl group and the stereochemistry of the molecule acs.orgnih.gov. Specifically, the (R)-enantiomer of certain derivatives has been found to be significantly more potent in controlling seizures induced by maximal electroshock (MES) acs.orgnih.gov.

Furthermore, the 2-acetamido group, while important, has been shown not to be an absolute requirement for anticonvulsant activity in N-benzyl 2-acetamidoacetamides nih.gov. This suggests that other structural features can compensate for its absence. The parent compound, 2-fluorobenzylamine (B1294385), has been utilized in the synthesis of purine derivatives that exhibit anticonvulsant activity .

| Derivative Class | Key Structural Features for Anticonvulsant Activity |

| N-benzyl-2-acetamidopropionamides | (R)-stereoisomer, nature of heteroatom substituents acs.orgnih.gov. |

| N-benzyl 2-acetamidoacetamides | The 2-acetamido group is beneficial but not essential for activity nih.gov. |

| 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine | Incorporation of the 2-fluorobenzyl moiety . |

Exploration of Modulation of Neurotransmitter Transporters (e.g., EAAT2)

The modulation of excitatory amino acid transporters (EAATs) is a critical area of research for the development of treatments for neurological disorders characterized by glutamate excitotoxicity. While direct studies on this compound are not available, research on allosteric modulators of EAAT2 provides a framework for understanding how structurally related compounds might interact with these transporters.

SAR studies on a series of tetrazole-pyridinyl analogs have identified key structural motifs that confer potency and selectivity for EAAT2. For instance, the replacement of a bulky N-cyclohexyl group on a piperazine ring with a smaller N-methyl group resulted in selective EAAT2 positive allosteric modulation nih.govacs.org. These findings underscore the sensitivity of the allosteric binding site to the size and lipophilicity of the substituents nih.govacs.org. EAAT2 is responsible for the majority of glutamate uptake in the brain, and its modulation can prevent excitotoxicity nih.gov.

Potential in the Development of Neuroprotective Compounds

The development of neuroprotective agents is a key strategy in combating neurodegenerative diseases. The structural features of this compound and its derivatives suggest potential avenues for the design of such compounds. For example, research on indole-2-N-methylpropargylamine has highlighted its potential as a potent and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the oxidative stress that contributes to neurodegeneration nih.gov.

Furthermore, studies on N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) have demonstrated its neuroprotective effects in a mouse model of Alzheimer's disease. NMP was shown to reduce amyloid-β plaques, oxidative stress, and neuroinflammation, leading to improved cognitive function nih.gov. These examples, while not directly involving this compound, illustrate the potential for N-methylated benzylamine (B48309) derivatives to serve as scaffolds for the development of novel neuroprotective agents.

Analysis of Antimicrobial Activity of Related Fluorinated Amine Structures

While specific antimicrobial studies on this compound are not extensively documented in publicly available research, the analysis of structurally related fluorinated amines and benzylamine derivatives provides significant insight into their potential antimicrobial activities. The introduction of fluorine into molecular frameworks is a known strategy to enhance biological activity, including antimicrobial efficacy acgpubs.org.

Research into fluorinated benzimidazole derivatives, which share a core structural similarity, has shown promising results. Fluoro-substituted compounds demonstrated good antibacterial and antifungal properties compared to their non-fluorinated parent compounds acgpubs.org. For instance, a derivative featuring a fluorine atom in the meta-position of the phenyl ring displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL. Furthermore, 2-(m-fluorophenyl)-benzimidazole derivatives showed potent activity against Bacillus subtilis with an MIC value of 7.81 μg/mL acgpubs.org.

Similarly, studies on fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives indicated that the position of the fluorine atom significantly influences antibacterial activity. A compound with fluoride (B91410) at the 4-position showed superior inhibition of Staphylococcus aureus growth compared to the parent, non-fluorinated compound nih.gov. Conversely, substitution at the 2-position resulted in reduced antibacterial properties, highlighting the nuanced effect of fluorine placement nih.gov.

The general observation is that the presence of an electron-withdrawing fluorine atom on a phenyl ring attached to a biologically active scaffold can increase antimicrobial activity acgpubs.org. This enhancement is often attributed to changes in properties like lipophilicity and electronic distribution, which affect the molecule's ability to penetrate cell membranes and interact with microbial targets tandfonline.com.

| Compound Class | Specific Derivative Example | Microorganism | Activity (MIC) |

|---|---|---|---|

| Fluorinated Benzimidazole | 2-(m-fluorophenyl)-benzimidazole derivative | Bacillus subtilis | 7.81 μg/mL acgpubs.org |

| Fluorinated Benzimidazole | 5-methyl-2-(m-fluorophenyl)-benzimidazole | Gram-negative bacteria | 31.25 μg/mL acgpubs.org |

| Fluorinated Carbazole | 4-[4-(4-fluorobenzylamino)butoxy]-9H-carbazole HBr | Staphylococcus aureus | Inhibited growth by 65% at 16 µg/mL nih.gov |

| Fluorinated Carbazole | 4-[4-(2-fluorobenzylamino)butoxy]-9H-carbazole HBr | Staphylococcus aureus | Reduced antibacterial properties (MIC: 64 µg/mL) nih.gov |

Impact of Fluorine Substitution on Biological Function

The strategic incorporation of fluorine into molecules like this compound is a cornerstone of modern medicinal chemistry, primarily due to its ability to modulate several key properties that determine biological function tandfonline.comresearchgate.net.

Influence on Metabolic Stability and Biotransformation Pathways

Fluorine substitution can significantly enhance the metabolic stability of a compound. The carbon-fluorine (C-F) bond is considerably stronger and more stable than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes, particularly the Cytochrome P450 (CYP) superfamily tandfonline.comresearchgate.net. Placing a fluorine atom at a site that is susceptible to metabolic attack can block this process, thereby increasing the compound's half-life and bioavailability tandfonline.comacs.org.

For example, replacing a hydrogen atom with fluorine at a metabolically vulnerable position is a common strategy to decrease metabolic lability nih.gov. Studies on various drugs have shown that fluorinated analogs are significantly more stable. For instance, 9-fluororisperidone and 4'-fluorocelecoxib were found to be 16 and 4 times more metabolically stable, respectively, than their non-fluorinated parent drugs nih.gov. This increased stability prevents rapid breakdown and clearance, prolonging the therapeutic effect.

Effects on Lipophilicity and Biomembrane Permeation

The introduction of fluorine can, for example, increase the penetration of antibiotics into bacterial cells by 1 to 70-fold, partly due to the increased lipophilicity of the molecule tandfonline.com. However, the effect of fluorination on lipophilicity can be complex and is influenced by the molecular context, including the presence of other functional groups nih.govacs.org. While often increasing lipophilicity, in some aromatic systems, the effect can vary based on the position of the fluorine and the presence of other electron-donating or withdrawing groups lincoln.ac.uk.

| Property | Effect of Fluorine Substitution | Biological Consequence |

|---|---|---|

| Metabolic Stability | Increases due to high C-F bond strength tandfonline.comresearchgate.net | Longer biological half-life, improved bioavailability tandfonline.com |

| Lipophilicity (logP) | Generally increases tandfonline.com | Enhanced membrane permeation and cell penetration tandfonline.comsci-hub.box |

| Basicity (pKa) of Amines | Decreases due to inductive electron withdrawal sci-hub.box | Improved bioavailability (better membrane passage), altered target binding tandfonline.com |

Alteration of Electronic Properties Affecting Biological Interactions

As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, significantly altering the electronic distribution within a molecule tandfonline.com. This modification can profoundly impact how the molecule interacts with biological targets like proteins and enzymes.

One of the most notable effects on amine-containing compounds is the reduction of basicity (a lower pKa value) sci-hub.box. The fluorine atom pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This reduced basicity can be advantageous, as a less charged molecule may permeate biological membranes more readily, thus improving bioavailability tandfonline.com. Furthermore, these electronic changes can enhance binding affinity to a target protein. The fluorine can either interact directly with the protein or influence the polarity of other groups on the molecule that are involved in binding interactions tandfonline.comresearchgate.net. In some cases, 2-fluoro substitution in aniline derivatives has been shown to increase the ability of the adjacent amine group to form strong hydrogen bonds, which are crucial for drug-protein interactions researchgate.net.

Biochemical Pathway Investigations

Research on the Effects on Cytochrome P450 Isoforms

The Cytochrome P450 (CYP) system is the primary family of enzymes responsible for Phase I metabolism of most drugs and xenobiotics nih.gov. The interaction of fluorinated compounds with these enzymes is a critical area of investigation. As discussed, fluorination often blocks metabolism at the site of substitution.

However, the interactions are more complex than simple metabolic blocking. Fluorinated compounds can also act as inhibitors or inducers of specific CYP isoforms. Studies on per- and polyfluoroalkyl substances (PFASs) have shown that their inhibitory potential is dependent on both the structure of the compound and the specific CYP isoenzyme nih.govresearchgate.net. For example, inhibition of CYP2D6, CYP2C19, and CYP3A4 by certain PFASs was found to increase with the length of the carbon chain nih.govresearchgate.net.

Specifically, different PFASs demonstrated distinct inhibitory profiles:

CYP3A4 was competitively inhibited by compounds like PFOS and PFNA.

CYP2C19 was competitively inhibited by PFOS and PFNA, while others induced mixed inhibition.

CYP2D6 was competitively inhibited by PFHxS, while other PFASs induced atypical inhibition nih.gov.

While these studies were not on this compound itself, they establish the principle that fluorinated compounds can have significant and specific effects on CYP isoforms. Such interactions are crucial to understand, as inhibition of a major CYP enzyme can lead to drug-drug interactions, where the metabolism of a co-administered drug is slowed, potentially leading to toxic accumulation nih.gov. Conversely, in some instances, fluorinated substrates can lead to the activation of a drug molecule through defluorination, which can sometimes produce toxic metabolites manchester.ac.uk.

Mechanisms of Cellular Uptake and Biological Distribution

The precise mechanisms governing the cellular uptake and biological distribution of this compound have not been extensively elucidated in publicly available research. However, based on its physicochemical properties as a small, relatively lipophilic amine, its transport across cellular membranes and distribution throughout the body can be inferred from the established principles of pharmacology and cell biology for similar molecules.

Small molecules can traverse the plasma membrane and enter cells through several mechanisms, including passive diffusion, facilitated diffusion, and active transport. Given the likely lipophilic nature of this compound, it is plausible that it can cross the lipid bilayer via passive diffusion, a process driven by the concentration gradient. The rate of diffusion would be influenced by its partition coefficient, with greater lipid solubility generally leading to more rapid uptake.

Furthermore, as an amine-containing compound, this compound could also be a substrate for various transporter proteins. The cellular uptake of many small molecule drugs is mediated by such transporters, which can facilitate their movement into or out of cells. For instance, benzylamine and its derivatives have been studied in the context of their interaction with cellular transport systems. The metabolic deamination of benzylamine has been observed in various tissues, including the liver, lungs, and brain, suggesting its distribution to these organs.

The biological distribution of benzylamine derivatives is influenced by their ability to cross physiological barriers like the blood-brain barrier. The presence of a fluorine atom and a methyl group in this compound will alter its polarity and potential for hydrogen bonding, which in turn would affect its pharmacokinetic profile, including its distribution into different tissues. While specific studies on the distribution of this compound are lacking, research on related benzylamine derivatives in melanoma models has demonstrated their potential to counteract tumor growth in vivo, indicating that they can be distributed to tumor tissues.

It is important to note that without direct experimental evidence, the specific transporters involved and the precise tissue distribution of this compound remain speculative. Further research, including in vitro transport assays using cell lines expressing various transporters and in vivo pharmacokinetic studies in animal models, would be necessary to definitively characterize its cellular uptake and biological distribution.

Enzymatic Inhibition and Activation Studies

While specific enzymatic inhibition or activation studies on this compound are not widely reported, research on structurally related benzylamine and fluorobenzylamine derivatives provides significant insights into its potential biological activities, particularly concerning enzyme inhibition. A primary target for benzylamine derivatives is the enzyme monoamine oxidase (MAO).

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of various endogenous and exogenous amines, playing a crucial role in the metabolism of neurotransmitters and other bioactive compounds. Benzylamine is a known substrate for MAO-B. The introduction of a fluorine atom to the benzylamine structure can influence its interaction with MAO. Studies on phenethylamine analogs, which are structurally related to benzylamines, have shown that β-fluorination affects their substrate preference for MAO.

Research on benzylamine-sulfonamide derivatives has led to the development of potent and selective MAO-B inhibitors. These studies highlight that the benzylamine moiety is a key pharmacophore for MAO inhibition. The nature and position of substituents on the phenyl ring can significantly impact the inhibitory potency and selectivity for MAO-A versus MAO-B. For instance, certain pyridazinobenzylpiperidine derivatives have demonstrated selective inhibition of MAO-B.

The N-methylation of benzylamine derivatives can also modulate their biological activity. Studies on N-methylated derivatives of norbelladine (B1215549) have shown that N-methylation can enhance the inhibitory activity against enzymes such as butyrylcholinesterase (BuChE). This suggests that the N-methyl group in this compound could play a role in its enzymatic interactions. Furthermore, N-methylation of the linker nitrogen in a series of aryl benzylamine inhibitors of 17β-hydroxysteroid dehydrogenase type 3 was found to influence their activity.

While these studies on related compounds are informative, it is crucial to perform direct enzymatic assays with this compound to determine its specific inhibitory or activatory profile against a panel of enzymes, including MAO-A, MAO-B, and other relevant targets. Such studies would be essential to understand its potential pharmacological effects.

Below is a table summarizing the enzymatic inhibition data for some benzylamine derivatives, providing a comparative context for the potential activity of this compound.

| Compound/Derivative Class | Enzyme Target | Observed Effect | Reference |

| Benzylamine | Monoamine Oxidase B (MAO-B) | Substrate | |

| Benzylamine-sulfonamide derivatives | Monoamine Oxidase B (MAO-B) | Potent and selective inhibition | |

| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase B (MAO-B) | Selective inhibition | |

| N-methylated norbelladine derivatives | Butyrylcholinesterase (BuChE) | Enhanced inhibition | |

| Aryl benzylamine derivatives | 17β-Hydroxysteroid Dehydrogenase Type 3 | Inhibition (influenced by N-methylation) |

Future Directions and Emerging Research Avenues for N Methyl 2 Fluorobenzylamine

Innovations in Synthetic Methodologies and Process Optimization

The synthesis of N-Methyl-2-fluorobenzylamine and its analogs is poised for significant advancement through the adoption of innovative catalytic systems and green chemistry principles. Traditional methods for producing secondary amines, such as reductive amination of an aldehyde (2-fluorobenzaldehyde) with a primary amine (methylamine), are effective but offer room for improvement in terms of efficiency, selectivity, and environmental impact. wikipedia.org

Future research is likely to focus on novel catalytic approaches. For instance, the use of earth-abundant metal catalysts, such as those based on nickel or cobalt, is a promising area. wikipedia.orgmdpi.com A patent for the synthesis of the related p-fluorobenzylamine highlights the use of a nano nickel catalyst, which significantly improves yield and purity over traditional Raney nickel under milder conditions, including lower pressure and temperature. google.com Similar nanocatalyst systems could be developed for the ortho-isomer, this compound, to enhance process efficiency. Furthermore, cobalt-containing composite catalysts have demonstrated high yields (72-96%) in the reductive amination of aromatic aldehydes under moderate hydrogen pressure. mdpi.com

Green chemistry principles are increasingly guiding synthetic innovations. chemrxiv.org This includes the development of biosynthetic pathways using engineered enzymes and whole-cell catalysts, which can offer a sustainable alternative to conventional chemical synthesis. nih.govbit.edu.cn Research into multi-enzyme cascades for producing benzylamine (B48309) from precursors like L-phenylalanine demonstrates a move towards more environmentally benign processes. nih.govbit.edu.cn Another green approach is the use of bio-renewable hydrogen sources, such as formic acid, in catalytic reductive amination reactions, which avoids the need for high-pressure hydrogen gas. frontiersin.org Continuous flow synthesis represents another frontier for process optimization, offering improved heat and mass transfer, enhanced safety, and the potential for automated, scalable production of N-methyl secondary amines. researchgate.net

| Catalyst System | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Nano Nickel | Higher yield and purity, milder reaction conditions (lower temperature and pressure) compared to Raney Nickel. | Improved efficiency and sustainability for industrial-scale synthesis. | google.com |

| Cobalt-Containing Composites | High yields (72-96%) for amination of aromatic aldehydes, potential alternative to platinum group metals. | Cost-effective and robust catalysis for reductive amination with methylamine (B109427). | mdpi.com |

| Multi-enzyme Cascades | Green and sustainable, uses renewable feedstocks (e.g., L-phenylalanine), operates under mild conditions. | Development of a biocatalytic route for synthesis, reducing environmental impact. | nih.govbit.edu.cn |

| Continuous Flow Reactors | Enhanced safety, scalability, and process control; enables in-line workup and multi-step synthesis. | Automated and efficient production with high throughput. | researchgate.net |

Identification of Novel Biological Targets and Undiscovered Therapeutic Applications

While this compound is primarily utilized as a chemical building block, its structural motifs—the fluorobenzyl group and the N-methyl group—are present in numerous biologically active molecules. sigmaaldrich.com This suggests that derivatives incorporating this compound could interact with a wide range of novel biological targets, leading to new therapeutic applications.

The fluorobenzylamine moiety is a key component in drugs like flupirtine (B1215404), a Kv7 potassium channel opener used for pain management. researchgate.net Research into flupirtine analogs aims to mitigate side effects by modifying the molecule, indicating that novel derivatives of this compound could be explored for their potential as safer ion channel modulators. researchgate.net The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making it a valuable feature in drug design.

Furthermore, the N-methyl group can significantly influence a molecule's pharmacological profile. Studies on norbelladine (B1215549) derivatives, for example, have shown that N-methylation can increase inhibitory activity against enzymes like butyrylcholinesterase (BuChE), a target relevant to Alzheimer's disease. mdpi.com This "magic methyl" effect, where the addition of a methyl group leads to a sharp increase in potency, is a well-documented phenomenon in drug discovery. nih.gov Therefore, incorporating the this compound scaffold into new molecular designs could lead to the discovery of potent inhibitors for various enzymes or receptor ligands. Guanidine-based compounds, which can be synthesized from benzylamines, have also shown broad-spectrum antibacterial activity, suggesting another potential therapeutic avenue for derivatives. nih.gov

Integration of Advanced Computational Modeling with Experimental Data for Predictive Discovery

The discovery of novel applications for this compound derivatives can be significantly accelerated by integrating advanced computational modeling with experimental data. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for predicting the biological activity of new compounds and understanding their mechanisms of action. nih.govphyschemres.org

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a library of this compound derivatives, QSAR could identify key molecular descriptors (e.g., electronic properties conferred by the fluorine atom, steric effects of the methyl group) that are critical for a desired therapeutic effect, such as inhibiting a specific enzyme. nih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency. semanticscholar.org

Molecular docking simulations can provide insights into how these derivatives might bind to specific biological targets. laurinpublishers.commdpi.comwalshmedicalmedia.com By modeling the interaction of this compound analogs with the active site of a protein, researchers can predict binding affinity and orientation, guiding the design of molecules with improved target specificity and potency. semanticscholar.org For example, docking studies could be used to design derivatives that selectively target a particular kinase or receptor subtype. The combination of these predictive models with experimental validation creates a powerful feedback loop for the rapid optimization of lead compounds.

| Computational Method | Primary Function | Application to this compound Derivatives | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. | Identify key structural features for potency and guide the design of new analogs with enhanced activity. | nih.govphyschemres.org |

| Molecular Docking | Simulates the binding of a ligand to a biological target. | Predict binding modes and affinities to specific proteins, aiding in target identification and lead optimization. | laurinpublishers.comwalshmedicalmedia.com |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. | Define the key interaction points for a target and design novel scaffolds that incorporate the this compound moiety. | nih.gov |

| ADME Prediction | Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. | Assess the drug-likeness of virtual compounds early in the design process to reduce late-stage failures. | researchgate.net |

Exploration of this compound in High-Throughput Screening and Combinatorial Chemistry

This compound is an ideal building block for use in combinatorial chemistry to generate large, diverse libraries of novel compounds for high-throughput screening (HTS). nih.gov Combinatorial chemistry allows for the rapid synthesis of millions of related compounds by systematically combining a set of core structures (scaffolds) with various chemical building blocks. nih.gov

The unique properties of this compound make it a valuable component for such libraries. The secondary amine provides a reactive handle for a wide range of chemical transformations, allowing it to be easily incorporated into different molecular scaffolds. The 2-fluoro substitution can introduce favorable interactions with biological targets (e.g., hydrogen bonding, dipole interactions) and can block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of the resulting compounds.

By including this compound in a combinatorial synthesis workflow, researchers can generate libraries of compounds with significant structural diversity centered around the fluorobenzyl core. These libraries can then be screened against a multitude of biological targets using HTS assays to identify "hits"—compounds that exhibit a desired biological activity. nih.gov The positional scanning deconvolution of a hit from a mixture-based library can then rapidly identify the specific structural features responsible for the activity, accelerating the hit-to-lead optimization process. nih.gov

Q & A

Q. What are the common synthetic routes for N-Methyl-2-fluorobenzylamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation of 2-fluorobenzylamine derivatives. For example, a strategy analogous to N-methylation of amines (as described for N-Methyl-2-phenylethylamine) suggests using formaldehyde or methyl iodide with 2-fluorobenzylamine under basic conditions . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction rates .

- Excess amine : Using excess methylamine or methylating agent ensures complete substitution .

Characterization via H/C NMR and mass spectrometry is critical to confirm structure and purity.

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar compounds?

- Methodological Answer :

- NMR :

- Fluorine effects : The ortho-F substituent deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at ~7.0–7.5 ppm with coupling) .

- Methyl group : The N–CH signal appears as a singlet at ~2.2–2.5 ppm in H NMR.

- Mass spectrometry : Look for molecular ion peaks at m/z ≈ 153 (CHFN) and fragmentation patterns (e.g., loss of CH or F groups) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity. For example, fluorine’s electron-withdrawing effect lowers HOMO energy, reducing amine reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways (e.g., solvation effects in polar solvents) .

- References : Use databases like NIST Chemistry WebBook for benchmarking computed vibrational spectra against experimental data .

Q. How can contradictory data in reaction yields or byproduct formation be resolved during synthesis?

- Methodological Answer :

- Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., over-methylation products or oxidation intermediates).

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to isolate critical factors. For example, excess methylating agent may lead to quaternary ammonium salts, requiring careful stoichiometric control .

- Isotopic labeling : Track C-labeled methyl groups to confirm substitution sites .

Q. What strategies are effective for analyzing the compound’s role in supramolecular interactions (e.g., crystal engineering or host-guest systems)?

- Methodological Answer :

- X-ray crystallography : Resolve molecular packing; fluorine’s van der Waals radius (1.47 Å) influences halogen bonding or π-π stacking .

- Thermal analysis : DSC/TGA can reveal phase transitions linked to intermolecular forces.

- Spectroscopic probes : Use F NMR to monitor fluorine’s electronic environment in host-guest complexes .

Data Contradiction & Validation